molecular formula C9H8N2O B1306221 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile CAS No. 86267-86-9

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

Cat. No. B1306221
CAS RN: 86267-86-9
M. Wt: 160.17 g/mol
InChI Key: YSTANLOUKDVPGJ-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is a chemical compound with the molecular formula C9H8N2O . It is a heterocyclic compound that contains a benzene ring fused to a 1,4-oxazine ring .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been carried out in excellent overall yields through the ring opening of epoxides with arylsulfonamides, followed by cyclization of the hydroysulfonamides . Another method involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile has been analyzed using a multipolar atom model . The InChIKey for this compound is YSTANLOUKDVPGJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile is 160.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 45 Ų .

Scientific Research Applications

Pharmaceutical Applications

1,4-Benzoxazine derivatives have received great attention in chemical and medicinal research due to their natural occurrence and important biological activities . These compounds are known to be central nervous system depressants, antipsychotic agents, calcium antagonists, diuretic and antibacterial agents, while others are potential drugs for treating neurodegenerative, inflammatory, autoimmune, cardiovascular and diabetic disorders .

Synthesis of Bioactive Compounds

Benzoxazine and benzoxazinone are reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The synthesis of benzoxazine, benzoxazinone and their derivatives has been able to draw attention of researchers due to their various medicinal uses and physiological activities .

Material Science Applications

3,4-Dihydro-1,3-benzoxazines are interesting heterocyclic compounds that polymerize upon heating to give thermosetting resins. Their applications include casting of airplane parts to adhesives .

Antibacterial Applications

Benzoxazine derivatives have been reported to exhibit antibacterial activities . These compounds can be synthesized and tested against various bacterial strains to determine their efficacy .

Anti-Inflammatory and Analgesic Applications

Benzoxazine derivatives are known to have anti-inflammatory and analgesic properties . They can be used in the development of new drugs for the treatment of conditions associated with inflammation and pain .

Antifungal Applications

Benzoxazine derivatives also exhibit antifungal activities . They can be used in the development of antifungal drugs .

Pesticidal Applications

Aryl-fused 1,4-oxazine derivatives, such as 3,4-dihydro-2H-1,4-benzoxazines, have been studied due to their pesticidal properties, especially antifeedant and antifungal activities .

Pharmaceutical Intermediate

3,4-Dihydro-2H-1,4-benzoxazine is used as a pharmaceutical intermediate . For example, benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .

Synthesis of Fused Heterocycles

3,4-Dihydro-2H-1,4-benzoxazines can be used as starting compounds for the synthesis of fused heterocycles . For example, they can be used in the synthesis of quinazolin-4-one .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTANLOUKDVPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383724
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile

CAS RN

86267-86-9
Record name 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2-chloro-2-propenenitrile (3.0 g, 34.3 mmol), 2-aminophenol (3.27 g, 29.96 mmol), acetone (50 mL), and potassium chloride (5 g, 36.18 mmol). Stir the mixture at ambient temperature for 16 hours. Filter the mixture and wash the filter cake with EtOAc. Concentrate the filtrate under reduced pressure to give a residue. Purify via flash column chromatography using a gradient of 1-50% EtOAc in petroleum ether to elute. Combine the product fractions and remove solvents under reduced pressure to provide the title compound (1.5 g, 21.6%). MS (m/z): 161 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
21.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
K Ejsmont, JP Joly, E Wenger, B Guillot… - … Section C: Crystal …, 2009 - scripts.iucr.org
The structural model for the title compound, C16H12N2O2, was refined using a multipolar atom model transferred from an experimental electron-density database. The refinement …
Number of citations: 2 scripts.iucr.org
DSC Black, DC Craig, HW Heine, N Kumar… - Tetrahedron letters, 1987 - Elsevier
Acyl indoles act as dienophilic components of a [4+2]-cycloaddition when treated with an o-quinone monoimide: an X-ray crystal structure determination established the structure of one …
Number of citations: 12 www.sciencedirect.com

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